molecular formula C22H23BrN2O4 B5259208 2-[[(E)-2-[(4-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]-4-methylpentanoic acid

2-[[(E)-2-[(4-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]-4-methylpentanoic acid

Cat. No.: B5259208
M. Wt: 459.3 g/mol
InChI Key: JGPHPGOLTQZHFB-QGOAFFKASA-N
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Description

2-[[(E)-2-[(4-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]-4-methylpentanoic acid is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a bromobenzoyl group, a phenylprop-2-enoyl group, and a methylpentanoic acid moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(E)-2-[(4-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]-4-methylpentanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromobenzoyl chloride with an appropriate amine to form the 4-bromobenzoyl amide. This intermediate is then reacted with a phenylprop-2-enoyl chloride under controlled conditions to form the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[[(E)-2-[(4-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The bromine atom in the 4-bromobenzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

2-[[(E)-2-[(4-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]-4-methylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[[(E)-2-[(4-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]-4-methylpentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to its potential anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-bromobenzoyl)benzoic acid
  • 2-(4-Bromobenzoyl)benzoic acid
  • 2-Amino-4-bromobenzoic acid

Uniqueness

Compared to similar compounds, 2-[[(E)-2-[(4-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]-4-methylpentanoic acid stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

2-[[(E)-2-[(4-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2O4/c1-14(2)12-19(22(28)29)25-21(27)18(13-15-6-4-3-5-7-15)24-20(26)16-8-10-17(23)11-9-16/h3-11,13-14,19H,12H2,1-2H3,(H,24,26)(H,25,27)(H,28,29)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPHPGOLTQZHFB-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(C(=O)O)NC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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